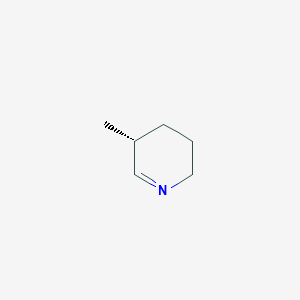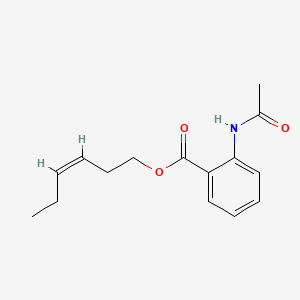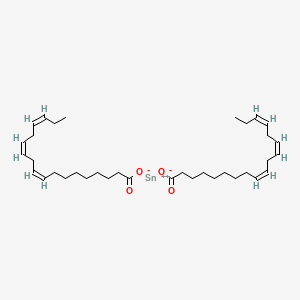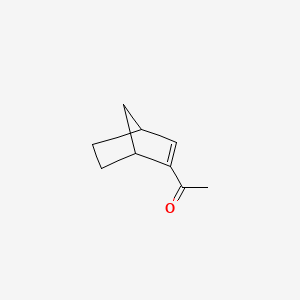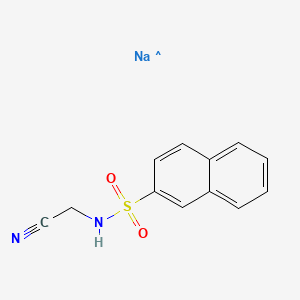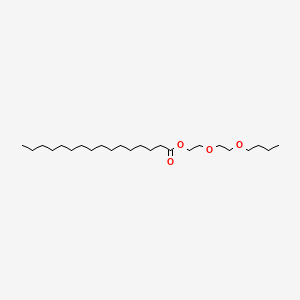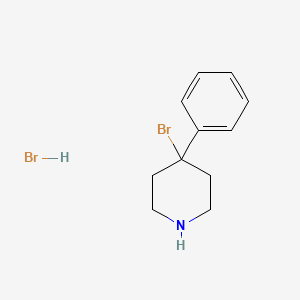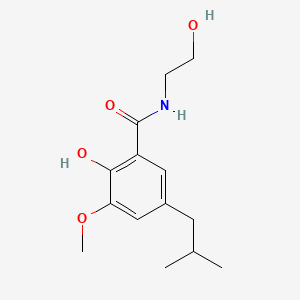![molecular formula C13H23NO9S B15177459 2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid CAS No. 53147-96-9](/img/structure/B15177459.png)
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and (2,3,5-trihydroxyphenyl)methanesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of diethanolamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to facilitate the formation of the desired product.
For the synthesis of (2,3,5-trihydroxyphenyl)methanesulfonic acid, a common method involves the sulfonation of 2,3,5-trihydroxybenzaldehyde using methanesulfonic acid. This reaction is typically performed at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)amino]ethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
The industrial production of (2,3,5-trihydroxyphenyl)methanesulfonic acid involves large-scale sulfonation reactors where the reaction parameters are carefully controlled to achieve high purity and yield. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
(2,3,5-trihydroxyphenyl)methanesulfonic acid primarily undergoes reactions involving its phenolic and sulfonic acid groups. These reactions include esterification, sulfonation, and electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and sulfonic acid groups enable it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, cellular signaling pathways, and oxidative stress responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethanol
- (2,3,5-trihydroxyphenyl)methanesulfonic acid
- Diethanolamine
- 2,3,5-trihydroxybenzaldehyde
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid is unique due to the combination of its two distinct chemical entities, which confer a range of chemical and biological properties. This dual functionality makes it a versatile compound with potential applications across multiple fields. Its ability to undergo various chemical reactions and interact with biomolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
53147-96-9 |
|---|---|
Fórmula molecular |
C13H23NO9S |
Peso molecular |
369.39 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H8O6S.C6H15NO3/c8-5-1-4(3-14(11,12)13)7(10)6(9)2-5;8-4-1-7(2-5-9)3-6-10/h1-2,8-10H,3H2,(H,11,12,13);8-10H,1-6H2 |
Clave InChI |
NSRTXGZMYDLYTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CS(=O)(=O)O)O)O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



